molecular formula C8H4F4N2O B2637959 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile CAS No. 869945-81-3

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile

Cat. No. B2637959
CAS RN: 869945-81-3
M. Wt: 220.127
InChI Key: DBMUKRVWIDJSII-UHFFFAOYSA-N
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Description

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BDFH and has a molecular formula of C8H4F4N2O.

Mechanism of Action

The mechanism of action of BDFH is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. BDFH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. BDFH has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
BDFH has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. BDFH has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, BDFH has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDFH in lab experiments is its relatively simple synthesis method. BDFH is also stable under a wide range of conditions, which makes it easy to handle in a laboratory setting. However, one of the limitations of using BDFH in lab experiments is that it can be expensive to produce in large quantities.

Future Directions

There are several future directions for the use of BDFH in scientific research. One area of research is in the development of new drugs for the treatment of inflammatory diseases, such as arthritis. BDFH has also shown promise as a potential treatment for cancer and neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of BDFH and its potential applications in various fields of scientific research.
In conclusion, 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of BDFH is a relatively simple process, and it has been studied extensively for its potential applications in medicinal chemistry. BDFH has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, and it has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of BDFH and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of BDFH involves the reaction of 4,6-difluoro-2-hydroxypyridine with cyanogen bromide in the presence of a base. This reaction yields 4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile. The synthesis of BDFH is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

BDFH has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry, where BDFH has shown promising results as a potential drug candidate. BDFH has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4,6-bis(difluoromethyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2O/c9-6(10)3-1-5(7(11)12)14-8(15)4(3)2-13/h1,6-7H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMUKRVWIDJSII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C(=C1C(F)F)C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Bis(difluoromethyl)-2-hydroxynicotinonitrile

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